molecular formula C17H20O2 B10756267 (2e)-3-(2-Oct-1-Yn-1-Ylphenyl)acrylic Acid

(2e)-3-(2-Oct-1-Yn-1-Ylphenyl)acrylic Acid

Cat. No.: B10756267
M. Wt: 256.34 g/mol
InChI Key: KRDSGPLHVQJFLM-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-OCT-1-YN-1-YLPHENYL)ACRYLIC ACID is an organic compound belonging to the class of cinnamic acids. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid . This compound is known for its unique structure, which includes an octynyl group attached to the phenyl ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of (2E)-3-(2-OCT-1-YN-1-YLPHENYL)ACRYLIC ACID typically involves the reaction of 2-octyn-1-ylbenzene with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the coupling of the alkyne and the acrylic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2E)-3-(2-OCT-1-YN-1-YLPHENYL)ACRYLIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-(2-OCT-1-YN-1-YLPHENYL)ACRYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(2-OCT-1-YN-1-YLPHENYL)ACRYLIC ACID involves its interaction with molecular targets such as enzymes. One known target is arachidonate 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and affecting the metabolic pathway.

Comparison with Similar Compounds

(2E)-3-(2-OCT-1-YL-1-YLPHENYL)ACRYLIC ACID is unique due to its octynyl group, which distinguishes it from other cinnamic acids. Similar compounds include:

These compounds share a common cinnamic acid backbone but differ in their substituents, which influence their chemical properties and applications.

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

(E)-3-(2-oct-1-ynylphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H20O2/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)13-14-17(18)19/h8-9,11-14H,2-6H2,1H3,(H,18,19)/b14-13+

InChI Key

KRDSGPLHVQJFLM-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCC#CC1=CC=CC=C1/C=C/C(=O)O

Canonical SMILES

CCCCCCC#CC1=CC=CC=C1C=CC(=O)O

Origin of Product

United States

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